2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
The compound “2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide” is a chemical compound with potential pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The final compounds are fully characterized by elemental analyses (C, H, N) and 1 H NMR, 13 C NMR, 19 F NMR, LC/MS spectra .Molecular Structure Analysis
The molecular structure of this compound has been analyzed and verified as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2
. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been analyzed using various spectroscopic techniques .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed using various techniques. The compound fulfills the criteria of Lipinski’s rule of five and were found to be in the acceptable range for evaluation of the drug-like molecules .Scientific Research Applications
Pharmaceutical Applications
This compound is suitable for use in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses .
Anticonvulsant Activity
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structurally similar to the compound , have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy .
Biological Potential of Indole Derivatives
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Modulation of Pharmacokinetic Properties
Piperazine, a common structural motif in the compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Treatment for Various Disease States
Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Potential Treatments for Neurological Disorders
The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease .
Future Directions
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, are found in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds are known to interact with a wide range of targets, modulating their activity and leading to therapeutic effects.
Mode of Action
Piperazine derivatives are known to interact with their targets in a variety of ways, often modulating their activity to produce a therapeutic effect
Biochemical Pathways
Piperazine derivatives are known to interact with a variety of biochemical pathways, often modulating their activity to produce therapeutic effects
Pharmacokinetics
It’s known that the piperazine moiety is widely employed in drugs due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives are known to produce a variety of effects at the molecular and cellular level, often leading to therapeutic outcomes
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O2/c20-14-2-1-3-16(12-14)25-8-10-26(11-9-25)18(28)17(27)24-15-6-4-13(5-7-15)19(21,22)23/h1-7,12H,8-11H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRAQRXLOADHPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide |
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